Cas no 35295-35-3 (3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde)

3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde is a fluorinated aromatic aldehyde characterized by the presence of a tetrafluoroethoxy substituent on the benzene ring. This compound is of interest in synthetic organic chemistry due to its unique electronic and steric properties imparted by the fluorine atoms, which enhance its reactivity in nucleophilic and electrophilic transformations. The tetrafluoroethoxy group improves thermal and chemical stability, making it suitable for applications in pharmaceuticals, agrochemicals, and advanced material synthesis. Its aldehyde functionality serves as a versatile intermediate for further derivatization, including condensation, reduction, or oxidation reactions. The compound's fluorinated moiety also contributes to increased lipophilicity, potentially enhancing bioavailability in medicinal chemistry applications.
3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde structure
35295-35-3 structure
Product Name:3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
CAS No:35295-35-3
MF:C9H6F4O2
MW:222.136356830597
MDL:MFCD00039574
CID:54411
PubChem ID:24861018
Update Time:2025-08-05

3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
    • 3-tetrafluoroethoxybenzaldehyde
    • PS-7827
    • VJ2NZ9XZY5
    • A822714
    • 3-(1,1,2,2-tetrafluoro-ethoxy)-benzaldehyde
    • m-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
    • W-106679
    • 3-(1,1,2,2-tetrafluoroethoxy) benzaldehyde
    • 3-(1,1,2,2-tetrafluoroethoxy)-benzaldehyde
    • 3-(1,1,2,2-tetrafluoro-ethoxy)benzaldehyde
    • DTXSID2067907
    • AKOS000308656
    • EINECS 252-496-5
    • NS00057082
    • hfe-894ca
    • 3-(1,1,2,2-tetrafluoroethoxy)benzaidehyde
    • AMY37074
    • Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)-
    • 3-(2H-TETRAFLUOROETHOXY)BENZALDEHYDE
    • CS-0212346
    • 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde, 95%
    • 3-(1,l,2,2-tetrafluoroethoxy)benzaldehyde
    • 35295-35-3
    • SCHEMBL896842
    • FT-0613477
    • EN300-92269
    • MFCD00039574
    • UNII-VJ2NZ9XZY5
    • STK312262
    • (1,1,2,2-Tetrafluoroethoxy)benzaldehyde
    • BBL038568
    • DB-048773
    • MDL: MFCD00039574
    • Inchi: 1S/C9H6F4O2/c10-8(11)9(12,13)15-7-3-1-2-6(4-7)5-14/h1-5,8H
    • InChI Key: LAFOZKQZOGJYKC-UHFFFAOYSA-N
    • SMILES: FC(C(F)F)(OC1C=CC=C(C=O)C=1)F

Computed Properties

  • Exact Mass: 222.03000
  • Monoisotopic Mass: 222.03
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3
  • Topological Polar Surface Area: 26.3A^2

Experimental Properties

  • Density: 1.393 g/mL at 25 °C(lit.)
  • Melting Point: N/A℃
  • Boiling Point: 95-97°C 9mm
  • Flash Point: Fahrenheit: 215.6 ° f < br / > Celsius: 102 ° C < br / >
  • Refractive Index: n20/D 1.454(lit.)
  • PSA: 26.30000
  • LogP: 2.73580
  • Vapor Pressure: 0.1±0.5 mmHg at 25°C

3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S37/39
  • Hazardous Material Identification: Xi
  • HazardClass:TOXIC
  • Safety Term:S26;S37/39
  • Risk Phrases:R36/37/38
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde Customs Data

  • HS CODE:2913000090
  • Customs Data:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde Pricemore >>

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3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:35295-35-3)3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
Order Number:A822714
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:10
Price ($):192.0
Email:sales@amadischem.com

Additional information on 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde

Introduction to 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde (CAS No. 35295-35-3)

3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 35295-35-3, is a fluorinated aromatic aldehyde that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to a class of molecules characterized by the presence of fluorine atoms in their structure, which often enhances their biological activity and chemical stability. The unique substitution pattern of this aldehyde makes it a valuable intermediate in the synthesis of various pharmacologically active agents and functional materials.

The structural motif of 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde consists of a benzaldehyde core substituted with a tetrafluoroethoxy group at the para position. The tetrafluoroethoxy group (-O-CF₃CH₂CHF₂) introduces a significant electron-withdrawing effect through the CF₃ and CHF₂ groups, which can influence the reactivity and electronic properties of the benzene ring. This feature makes the compound particularly interesting for applications in medicinal chemistry, where modulating electronic distributions is often crucial for achieving desired biological outcomes.

In recent years, there has been a growing interest in fluorinated aldehydes due to their potential as building blocks in drug discovery. The fluorine atoms in 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde can enhance metabolic stability, improve binding affinity to biological targets, and influence pharmacokinetic profiles. These properties have made fluorinated aldehydes valuable tools in the development of novel therapeutic agents.

One of the most compelling aspects of 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde is its utility as a synthetic intermediate. The aldehyde functionality allows for further derivatization through condensation reactions with various nucleophiles, such as amines and hydrazines, to form Schiff bases and hydrazones. These derivatives have been explored for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the tetrafluoroethoxy group can fine-tune these activities by influencing the overall electronic and steric environment of the molecule.

Recent studies have highlighted the role of fluorinated aromatic compounds in modulating enzyme activity. For instance, 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde has been investigated for its interactions with various enzymes involved in metabolic pathways. The electron-withdrawing nature of the tetrafluoroethoxy group can affect the binding affinity and catalytic efficiency of these enzymes. Such interactions are crucial for developing drugs that target specific metabolic pathways without affecting others.

The synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde typically involves multi-step organic transformations starting from commercially available precursors. A common synthetic route includes the bromination of para-substituted benzaldehydes followed by nucleophilic substitution with tetrafluoroethyl Grignard reagents or other suitable nucleophiles. The use of fluorinated reagents and solvents requires careful handling due to their potential reactivity and environmental considerations.

The applications of 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde extend beyond pharmaceuticals into materials science. Fluorinated aromatic compounds are known for their unique electronic properties and thermal stability, making them suitable for use in organic electronics and advanced materials. For example, derivatives of this compound have been explored as components in organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs), where their ability to enhance charge transport and luminescence is highly valued.

In conclusion,3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde (CAS No. 35295-35-3) represents a versatile and highly functional compound with significant potential in both pharmaceuticals and materials science. Its unique structural features make it an attractive candidate for further research into novel drug candidates and advanced materials. As synthetic methodologies continue to evolve,the accessibility and utility of such fluorinated intermediates are expected to increase,leading to new applications and discoveries.

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Amadis Chemical Company Limited
(CAS:35295-35-3)3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
A822714
Purity:99%
Quantity:25g
Price ($):192.0
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